(E)-4-(3,4,5-Trimethoxystyryl)aniline

Aromatase inhibition Breast cancer chemoprevention CYP19A1

(E)-4-(3,4,5-Trimethoxystyryl)aniline is a synthetic trans-stilbene derivative featuring a 3,4,5-trimethoxyphenyl A-ring and a 4-amino-substituted B-ring. This compound is structurally classified as a combretastatin A-4 (CA-4) analog and is primarily recognized as a resveratrol-based pharmacophore for dual aromatase (CYP19A1) and quinone reductase 2 (NQO2) inhibition.

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
CAS No. 134029-73-5
Cat. No. B6289403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(3,4,5-Trimethoxystyryl)aniline
CAS134029-73-5
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CC2=CC=C(C=C2)N
InChIInChI=1S/C17H19NO3/c1-19-15-10-13(11-16(20-2)17(15)21-3)5-4-12-6-8-14(18)9-7-12/h4-11H,18H2,1-3H3/b5-4+
InChIKeyMWXBWYJFAGYFKS-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-4-(3,4,5-Trimethoxystyryl)aniline (CAS 134029-73-5): A Defined Trans-Stilbene Building Block for Targeted Inhibitor Design


(E)-4-(3,4,5-Trimethoxystyryl)aniline is a synthetic trans-stilbene derivative featuring a 3,4,5-trimethoxyphenyl A-ring and a 4-amino-substituted B-ring. This compound is structurally classified as a combretastatin A-4 (CA-4) analog [1] and is primarily recognized as a resveratrol-based pharmacophore for dual aromatase (CYP19A1) and quinone reductase 2 (NQO2) inhibition [2]. The (E)-configuration and the free para-aniline functionality differentiate it from the more common (Z)-combretastatin analogs, enabling distinct molecular recognition and synthetic derivatization. Its crystal structure has been definitively solved, providing a solid basis for structure-based design [3].

(E)-4-(3,4,5-Trimethoxystyryl)aniline: Why Generic Stilbene or Combretastatin Substitution Fails in Target-Focused Assays


Generic interchange among trimethoxystilbene derivatives is not scientifically sound because the (E)- vs (Z)-configuration and the precise position of the aniline substituent fundamentally alter pharmacodynamic profiles. The Cushman et al. study established that trans-stilbenes are orders of magnitude weaker as tubulin polymerization inhibitors compared to their cis counterparts [1]. Conversely, the Tolomeo et al. study demonstrated that trans-stilbenes are markedly more effective than cis-isomers against Leishmania parasites [2]. Within trans-stilbene congeners, shifting the amino group from the 4′-position to the 3′-position (TTAS) changes the target profile from dual aromatase/QR2 inhibition to anti-parasitic tubulin targeting [3]. Thus, procurement based solely on the trimethoxystilbene scaffold without precise CAS verification risks selecting a compound with an entirely different primary pharmacological activity.

(E)-4-(3,4,5-Trimethoxystyryl)aniline (134029-73-5): Quantitative Head-to-Head Differentiation Evidence for Scientific Selection


Human Aromatase (CYP19A1) Inhibition: Trans-4′-Amino Derivative vs. Resveratrol, the Parent Lead Compound

(E)-4-(3,4,5-Trimethoxystyryl)aniline inhibits human aromatase with an IC50 of 900 nM [1]. This represents an approximately 89-fold improvement in potency over the parent natural product resveratrol, which exhibits an IC50 of 80,000 nM (80 μM) in the same assay system [1]. The 4′-amino substituent on the trans-stilbene scaffold is a key contributor to this enhanced aromatase affinity.

Aromatase inhibition Breast cancer chemoprevention CYP19A1

Human Quinone Reductase 2 (NQO2) Inhibition: Direct Comparison with the Optimized Resveratrol Analog 32

The same study reports that (E)-4-(3,4,5-Trimethoxystyryl)aniline inhibits human quinone reductase 2 (NQO2) with an IC50 of 270 nM [1]. In the same assay panel, a closely related resveratrol analog, compound 32, displayed an IC50 of 1,700 nM (1.7 μM) [1]. This establishes a 6.3-fold superiority for the 4′-amino-trans-stilbene scaffold in NQO2 engagement.

Quinone reductase 2 NQO2 Cancer chemoprevention

Trans vs. Cis Configuration: Differential Pharmacological Profiles Across Cell Types

The Tolomeo et al. study directly compared trans- and cis-stilbene isomers for anti-leishmanial activity and found that trans-stilbenes were markedly more effective than cis-isomers [1]. The trans-3,4′,5-trimethoxy-3′-amino-stilbene (TTAS) positional isomer of this compound demonstrated an LD50 of 2.6 μg/mL against Leishmania infantum with low toxicity to normal hematopoietic cells [1]. This contrasts with the established paradigm in tumor cells where cis-stilbenes are more potent cytotoxic agents [2], demonstrating that the (E)-configuration is not simply an inactive isomer but possesses distinct, context-dependent bioactivity.

Trans-stilbene Cis-stilbene Antiparasitic Leishmania

Positional Isomer Differentiation: 4′-Amino (This Compound) vs. 3′-Amino (TTAS) Substitution in the Same Trans-Stilbene Scaffold

The 4′-amino substitution pattern in (E)-4-(3,4,5-Trimethoxystyryl)aniline directs activity toward aromatase (IC50 = 900 nM) and NQO2 (IC50 = 270 nM) [1]. In contrast, the 3′-amino regioisomer TTAS (trans-3,4′,5-trimethoxy-3′-amino-stilbene) targets tubulin in Leishmania parasites and induces G2/M cell cycle arrest through mitochondrial membrane disruption [2]. This demonstrates that the position of the single amino group on the B-ring of the trans-stilbene scaffold dictates entirely distinct target engagement profiles.

Positional isomer Structure-activity relationship Amino substituent

Stereochemical Integrity and Crystallographic Validation: E-Configuration Confirmation by X-Ray Diffraction

The (E)-configuration and solid-state geometry of (E)-4-(3,4,5-Trimethoxystyryl)aniline have been unambiguously confirmed by single-crystal X-ray diffraction analysis [1]. The compound crystallizes with well-defined unit cell parameters, and the trans geometry about the central olefinic bond is definitively established, ruling out any cis contamination. This is in contrast to many combretastatin A-4 analogs where the active (Z)-isomer readily isomerizes to the thermodynamically more stable (E)-form, introducing ambiguity in biological assay interpretation.

X-ray crystallography Stereochemical confirmation Solid-state structure

Free Aniline Handle for Synthetic Diversification vs. Methoxy-Terminated Combretastatin Analogs

Unlike combretastatin A-4 (CA-4), which bears a 4′-methoxy group on the B-ring [1], (E)-4-(3,4,5-Trimethoxystyryl)aniline presents a free primary aromatic amine. This functional group enables direct derivatization via amide coupling, urea formation, diazotization, Schiff base condensation, and bioconjugation without requiring deprotection steps. The RuII–p-cymene complexes of trimethoxyaniline-based Schiff bases have already been reported as tubulin polymerization inhibitors, validating this synthetic route [2]. In contrast, CA-4 requires demethylation or alternative synthetic strategies to introduce an amine handle.

Synthetic intermediate Amine functionalization Chemical probe design

(E)-4-(3,4,5-Trimethoxystyryl)aniline (134029-73-5): Validated Application Scenarios Grounded in Comparative Evidence


Dual Aromatase/Quinone Reductase 2 Inhibitor Development and Chemoprevention Research

This compound is suited as a lead scaffold for breast cancer chemoprevention programs targeting both aromatase (CYP19A1) and quinone reductase 2 (NQO2). With an aromatase IC50 of 900 nM—an 89-fold improvement over resveratrol—and an NQO2 IC50 of 270 nM, it provides a single chemical entity with dual inhibitory activity [1]. The 4′-amino group serves as a vector for further optimization, as demonstrated by compounds 82 (IC50 70 nM) and 84 (IC50 36 nM) in the same series that achieved low nanomolar aromatase potency through structural elaboration [1].

Stereochemically Defined Trans-Stilbene Reference Standard for Configuration-Activity Studies

The unambiguous X-ray crystal structure [1] and highly stereoselective synthesis [1] establish this compound as a reliable (E)-configuration reference standard for comparative studies against (Z)-combretastatin A-4 and its analogs. While (Z)-isomers are potent tubulin polymerization inhibitors (IC50 = 2–3 μM for CA-4) [2], the (E)-isomer enables researchers to dissect the contribution of olefin geometry to target selectivity, particularly in systems where trans-stilbenes show superior activity, such as Leishmania models [3].

Amine-Reactive Chemical Probe and Bioconjugate Synthesis

The free para-aniline functionality makes this compound an ideal starting material for generating affinity probes, fluorescent conjugates, biotinylated derivatives, and metal complexes without requiring deprotection [1]. RuII–p-cymene Schiff base complexes derived from trimethoxyaniline scaffolds have already demonstrated tubulin polymerization inhibitory activity [1], validating this derivatization strategy for generating libraries of structurally diverse analogs that retain the 3,4,5-trimethoxyphenyl pharmacophore.

Anti-Parasitic Drug Discovery Leveraging Trans-Stilbene Selectivity

Based on the demonstrated superiority of trans-stilbenes over cis-isomers in Leishmania infantum viability assays [1], this compound and its closely related 3′-amino positional isomer TTAS (LD50 = 2.6 μg/mL) [1] provide a structural framework for developing trans-stilbene anti-leishmanial agents. The low toxicity to normal hematopoietic cells reported for TTAS [1] suggests that the trans-aminostilbene scaffold may offer a therapeutic window worth exploring for neglected tropical disease applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-4-(3,4,5-Trimethoxystyryl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.